molecular formula C14H12N4O3 B2509230 ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1432436-39-9

ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2509230
CAS No.: 1432436-39-9
M. Wt: 284.275
InChI Key: QVTVKWBMKGGODR-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with an ethyl carboxylate group at position 4 and a 2-(3-cyanophenyl)-2-oxoethyl moiety at position 1 (Figure 1). The 3-cyanophenyl group contributes to its electronic and steric properties, while the oxoethyl linker enhances molecular flexibility. This compound is cataloged by suppliers such as CymitQuimica (Ref: 10-F741998) .

For example, structurally related compounds with acetamide or ester groups at the triazole ring have shown antiproliferative effects against lung cancer cell lines (e.g., NCI-H522), with growth inhibition values ranging from 68% to 75% .

Properties

IUPAC Name

ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-2-21-14(20)12-8-18(17-16-12)9-13(19)11-5-3-4-10(6-11)7-15/h3-6,8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTVKWBMKGGODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) under mild conditions.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Esterification: The ester functional group is typically introduced via an esterification reaction involving the corresponding carboxylic acid and ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for the cycloaddition step, high-throughput screening for catalyst optimization, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the cyano group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring or cyano group.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is used in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The triazole ring can form hydrogen bonds and π-π interactions, while the cyano group can participate in dipole-dipole interactions, influencing the compound’s binding affinity and specificity.

    Chemical Reactivity: The ester and cyano groups are reactive sites that can undergo hydrolysis, reduction, or substitution, enabling the compound to participate in diverse chemical transformations.

Comparison with Similar Compounds

Key Observations :

  • Steric effects : Bulky substituents (e.g., pyridine-pyrimidine in ) reduce conformational flexibility, whereas the oxoethyl linker in the target compound balances rigidity and adaptability.

Antiproliferative Activity (Table 2)

Compound Cell Line Growth Inhibition (%) Reference
This compound NCI-H522 (lung) 69.80
Ethyl 1-(3-(3-(2-chlorophenyl)-1-ethoxy-1-oxopropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate NCI-H522 68.00
1-(2-Amino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives NCI-H522 ~75.00

Key Observations :

  • The target compound shows moderate activity against NCI-H522 cells (69.80% inhibition), comparable to analogs with chloroaryl or ester substituents .
  • Substituents at position 5 of the triazole (e.g., methyl groups) may reduce activity, as seen in .

Computational and Crystallographic Studies

  • Docking Studies: Not explicitly mentioned in the evidence, but the 3-cyanophenyl group’s electron-deficient nature could favor π-π stacking or hydrogen bonding in biological targets.

Biological Activity

Ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and drug development. This article examines its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O3C_{13}H_{12}N_4O_3, with a molecular weight of approximately 272.26 g/mol. The compound features a triazole ring, which is known for its role in various biological activities.

Mechanisms of Biological Activity

Anticancer Activity : Triazole derivatives have been reported to exhibit anticancer properties through several mechanisms:

  • Inhibition of Topoisomerases : Some studies suggest that triazole compounds can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
  • Cell Cycle Arrest : Triazoles may induce cell cycle arrest in cancer cells, preventing their proliferation and leading to cell death .

Antimicrobial Properties : The triazole moiety is also associated with antimicrobial activity. Research indicates that compounds with this structure can inhibit the growth of various bacteria and fungi .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that triazole derivatives exhibited significant cytotoxic effects against gastric cancer cells. The most potent compound in this series had a CC50 value of 12.10 ± 3.10 μM, outperforming traditional chemotherapeutics such as 5-fluorouracil (5-FU) by 9- and 21-fold respectively .
    • Another study focused on the synthesis of a library of triazole compounds, revealing that modifications at specific positions on the triazole ring could enhance anticancer activity against various tumor types .
  • Antimicrobial Activity :
    • Research has shown that triazole derivatives possess broad-spectrum antimicrobial properties. One study highlighted the effectiveness of these compounds against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Data Tables

Biological Activity Mechanism Reference
AnticancerInhibition of topoisomerases
AntimicrobialGrowth inhibition of pathogens
CytotoxicityInduction of apoptosis

Q & A

Q. What are the recommended synthetic routes for ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis of this triazole derivative typically employs click chemistry strategies, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole core efficiently . Key steps include:

  • Precursor preparation : Reacting 3-cyanophenyl ketone derivatives with ethyl diazoacetate to introduce the 2-oxoethyl moiety.
  • Cyclization : Optimizing reaction temperature (typically 25–60°C), solvent (e.g., DMF or THF), and catalyst loading (e.g., Cu(I) salts) to maximize yield and minimize by-products .
  • Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this triazole derivative?

Structural validation relies on ¹H/¹³C NMR to confirm substituent positions and the triazole ring, while high-resolution mass spectrometry (HRMS) verifies molecular weight . Purity is assessed via:

  • HPLC : Using reverse-phase columns (C18) with UV detection at 254 nm.
  • Melting point analysis : Consistency with literature values (if available) ensures crystallinity and purity .

Q. What are the solubility characteristics of this compound in common organic solvents, and how do substituents influence this property?

The 3-cyanophenyl and 2-oxoethyl groups enhance polarity , making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in non-polar solvents (e.g., hexane). Substituent effects:

  • Cyanophenyl : Increases dipole interactions, improving solubility in acetonitrile .
  • Ethyl ester : Enhances lipid solubility, facilitating biological assays .

Advanced Research Questions

Q. How do computational methods like molecular docking elucidate the interaction mechanisms of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like cytochrome P450 or kinases. Key steps:

  • Target selection : Align with bioactivity data from similar triazoles (e.g., antifungal targets) .
  • Conformational sampling : Use molecular dynamics (MD) simulations to assess flexibility of the 2-oxoethyl group .
  • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies can resolve contradictions in bioactivity data across different studies involving similar triazole derivatives?

Discrepancies often arise from variations in:

  • Synthetic routes : Impurities (e.g., unreacted precursors) may skew bioactivity; use LC-MS to verify batch consistency .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) for cytotoxicity studies .
  • Structural analogs : Compare substituent effects (e.g., 3-cyanophenyl vs. 4-chlorophenyl) to isolate pharmacophores .

Q. What are the key considerations in designing stability studies to assess the compound's degradation under various environmental conditions?

Stability studies should evaluate:

  • Thermal stability : Use thermogravimetric analysis (TGA) to monitor decomposition at 25–100°C .
  • Photodegradation : Expose to UV light (λ = 254–365 nm) and analyze by HPLC for by-product formation .
  • Hydrolytic susceptibility : Test pH-dependent degradation (e.g., pH 1–13 buffers) over 24–72 hours .

Methodological Insights and Best Practices

  • Synthesis Optimization : Prioritize CuAAC for regioselectivity and scalability .
  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, catalyst purity) to mitigate variability .
  • Computational Validation : Cross-reference docking results with crystallographic data (if available) to refine force field parameters .

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